Cas no 1011-60-5 (Benzenebutanoic acid, g-amino-)

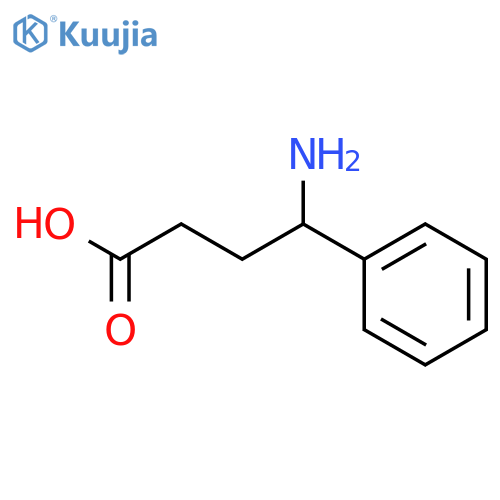

1011-60-5 structure

商品名:Benzenebutanoic acid, g-amino-

Benzenebutanoic acid, g-amino- 化学的及び物理的性質

名前と識別子

-

- Benzenebutanoic acid, g-amino-

- 4-amino-4-phenylbutanoic acid

- 4-amino-4-phenyl-butanoic acid

- 4-AMINO-4-PHENYL-BUTYRIC ACID

- 4-Amino-4-phenyl-buttersaeure

- 4-Amino-4-phenylbutyric acid

- AC1L22PK

- BRN 2720548

- BUTYRIC ACID, 4-AMINO-4-PHENYL-

- DL-4-Amino-4-phenylbuttersaeure

- DL-4-Phenyl-4-aminobuttersaeure

- NSC230421

- R.S-4-Amino-4-phenyl-buttersaeure

- SureCN372488

- γ-Aminobenzenebutyric acid

- gamma-Phenyl GABA

- BIA86397

- Oprea1_453514

- 4-amino-4-phenylbutanoicacid

- SCHEMBL372488

- MFCD00844723

- 201863-98-1

- BB 0257397

- DTXSID501307224

- (S)-4-Amino-4-phenylbutyric acid

- NSC-230421

- AKOS004119486

- SB35171

- EN300-43298

- 4-14-00-01716 (Beilstein Handbook Reference)

- CS-0249376

- SB30103

- SB35170

- Benzenebutanoic acid, gamma-amino-

- 4-phenyl-4-aminobutanoic acid

- 1011-60-5

- AKOS016344083

- NSC 230421

- DB-262893

- (R)-4-Amino-4-phenyl-butyric acid

- butanoic acid, 4-amino-4-phenyl-

- (4R)-4-amino-4-phenylbutanoic acid

- G63106

- STL565288

-

- MDL: MFCD00844723

- インチ: InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)

- InChIKey: QCHLDIVWWGHNQB-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C(CCC(=O)O)N

計算された属性

- せいみつぶんしりょう: 179.09469

- どういたいしつりょう: 179.094629

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3

- 疎水性パラメータ計算基準値(XlogP): -1.6

じっけんとくせい

- 密度みつど: 1.161

- ふってん: 332.3°Cat760mmHg

- フラッシュポイント: 154.8°C

- 屈折率: 1.563

- PSA: 63.32

- LogP: 2.25150

Benzenebutanoic acid, g-amino- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-43298-2.5g |

4-amino-4-phenylbutanoic acid |

1011-60-5 | 95% | 2.5g |

$517.0 | 2023-02-10 | |

| Alichem | A019121451-5g |

4-Amino-4-phenylbutanoic acid |

1011-60-5 | 95% | 5g |

$764.40 | 2023-09-04 | |

| Chemenu | CM129783-1g |

4-amino-4-phenylbutanoic acid |

1011-60-5 | 95% | 1g |

$281 | 2021-06-09 | |

| eNovation Chemicals LLC | Y1004954-250mg |

4-Amino-4-phenyl-butyric acid |

1011-60-5 | 95% | 250mg |

$185 | 2024-07-28 | |

| Enamine | EN300-43298-0.25g |

4-amino-4-phenylbutanoic acid |

1011-60-5 | 95% | 0.25g |

$123.0 | 2023-02-10 | |

| eNovation Chemicals LLC | Y1004954-100mg |

4-Amino-4-phenyl-butyric acid |

1011-60-5 | 95% | 100mg |

$190 | 2024-07-28 | |

| Enamine | EN300-43298-5.0g |

4-amino-4-phenylbutanoic acid |

1011-60-5 | 95% | 5.0g |

$963.0 | 2023-02-10 | |

| Enamine | EN300-43298-0.05g |

4-amino-4-phenylbutanoic acid |

1011-60-5 | 95% | 0.05g |

$58.0 | 2023-02-10 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0246-1g |

4-Amino-4-phenyl-butyric acid |

1011-60-5 | 97% | 1g |

2018.34CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0246-250mg |

4-Amino-4-phenyl-butyric acid |

1011-60-5 | 97% | 250mg |

1144.86CNY | 2021-05-07 |

Benzenebutanoic acid, g-amino- 関連文献

-

Ya-Ping Xue,Cheng-Hao Cao,Yu-Guo Zheng Chem. Soc. Rev. 2018 47 1516

-

?sa N?sman,G?ran Blomquist,Jan-Olof Levin J. Environ. Monit. 1999 1 361

1011-60-5 (Benzenebutanoic acid, g-amino-) 関連製品

- 13921-90-9((βR)-β-Aminobenzenepropanoic Acid)

- 3646-50-2(DL-3-Amino-3-phenylpropionic acid)

- 614-19-7(DL-β-Phenylalanine)

- 68208-17-3(3-amino-2-(3-methylphenyl)propanoic acid)

- 916198-97-5((4S)-4-amino-5-phenyl-pentanoic acid)

- 40856-44-8((3S)-3-amino-3-phenylpropanoic acid)

- 201863-97-0((R)-4-Amino-4-phenylbutanoic acid)

- 91247-38-0(3-Amino-5-phenylpentanoic acid)

- 479064-87-4((R)-3-(p-Methylphenyl)-β-alanine)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1011-60-5)Benzenebutanoic acid, g-amino-

清らかである:99%

はかる:1g

価格 ($):234.0